1-Ethoxypentan-3-ol
Overview
Description
1-Ethoxypentan-3-ol, also known as 1-ethoxy-3-pentanol, is a volatile organic compound (VOC) found in many industrial and consumer products. It is a colorless liquid with a mild alcohol-like odor. 1-Ethoxypentan-3-ol is a common intermediate in the synthesis of other compounds and is used as a solvent in many industrial processes. It is also found in consumer products such as cosmetics, cleaning products, and fragrances.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : Advanced synthesis techniques involving 1-Ethoxypentan-3-ol derivatives are explored for producing medically relevant intermediates, showing its utility in pharmaceutical chemistry (Fang Ling, 2011).
- Organic Compound Synthesis : It's used in the synthesis of complex organic compounds such as differentially protected chiral triols, indicating its role in intricate organic synthesis processes (C. Burns, M. Gill, S. Saubern, 1997).
- Pheromone Synthesis : Research has explored its use in synthesizing analogs of ant pheromones, highlighting its applicability in studying insect communication (R. Sultanov et al., 2019).
Analytical Chemistry
- Wine Analysis : It's utilized in developing novel analytical methods for varietal thiols in wine, demonstrating its significance in food and beverage chemistry (M. Herbst-Johnstone et al., 2013).
Materials and Polymers
- Oligomer Distribution Analysis : The compound plays a role in studying the oligomer distribution in ethoxylated linear and branched alkanols, which is critical in polymer and materials science (Yang Li et al., 1997).
Catalysis and Reaction Mechanisms
- Catalysis Studies : It has been employed in studies focusing on catalysis, such as the formation of pentan-3-one from carbon monoxide and ethene, which is vital in industrial chemistry (Ruth A. M. Robertson et al., 2000).
Flavor and Aroma Research
- Flavor and Aroma Compounds : Research on 3-mercapto-2-methylpentan-1-ol in raw and processed onions involves derivatives of 1-Ethoxypentan-3-ol, indicating its relevance in food science and sensory analysis (M. Granvogl et al., 2004).
Pharmaceutical Applications
- Medicinal Intermediates : Its derivatives are used as intermediates in medical applications, suggesting its importance in drug development and synthesis (Zhang Ping-rong, 2009).
properties
IUPAC Name |
1-ethoxypentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(8)5-6-9-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIBOAZAEQOEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCOCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303889 | |
Record name | 1-Ethoxypentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxypentan-3-ol | |
CAS RN |
100910-92-7 | |
Record name | 1-Ethoxypentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHOXY-3-PENTANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.